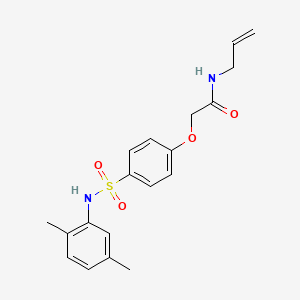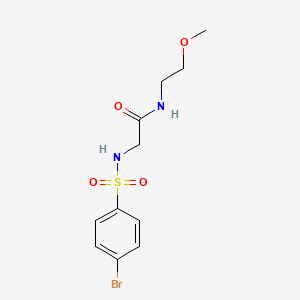
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide, also known as DPOP, is a compound that has gained significant attention in the field of scientific research due to its potential applications. DPOP is a synthetic compound that belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. Additionally, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and physiological effects:
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to have various biochemical and physiological effects in animal models. In a study conducted on rats, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide was found to enhance memory retention and improve learning ability. 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has also been shown to reduce anxiety-like behavior and induce sedation in mice. In cancer cells, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide in lab experiments is its high potency, which allows for the use of smaller doses compared to other compounds. 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide also has good solubility in water, which makes it easier to administer in animal models. However, one of the limitations of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry and specialized equipment.
将来の方向性
There are several future directions for the research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide. One potential avenue is the development of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide-based drugs for the treatment of neurological disorders and cancer. Another potential direction is the investigation of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide's effects on other signaling pathways in the brain and its potential applications in mood disorders such as depression and anxiety. Additionally, more studies are needed to understand the long-term effects of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide and its potential side effects.
In conclusion, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is a synthetic compound that has shown promising results in various studies. Its potential applications in neuroscience, cancer research, and drug development make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroformate to form the intermediate compound. The intermediate compound is then reacted with isopropylamine and 4-methylbenzenesulfonyl chloride to form the final product, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide. The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is a complex process that requires expertise in organic chemistry and careful handling of the reactants.
科学的研究の応用
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has shown potential applications in various fields of scientific research, including neuroscience, cancer research, and drug development. In neuroscience, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been studied for its neuroprotective effects and its ability to enhance memory and learning. In cancer research, 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been studied for its anti-tumor activity and its ability to induce apoptosis in cancer cells. 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has also been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)17-14(20)7-8-15-18-16(19-23-15)11-5-6-12(21-3)13(9-11)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWOCIPEATUEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)







![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)